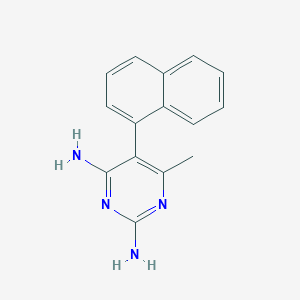
2,4-Pyrimidinediamine, 6-methyl-5-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-METHYL-5-(NAPHTHALEN-1-YL)PYRIMIDINE-2,4-DIAMINE is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-METHYL-5-(NAPHTHALEN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-c
Biological Activity
2,4-Pyrimidinediamine, 6-methyl-5-(1-naphthalenyl)- is a heterocyclic organic compound characterized by a pyrimidine ring with two amine groups and a naphthyl substituent. This unique structure enhances its potential biological activity, particularly in medicinal chemistry. Recent studies have focused on its interactions with various biological targets, including enzymes involved in immune responses and parasitic infections.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 55096-84-9 |
| Molecular Formula | C13H12N4 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 2,4-Pyrimidinediamine, 6-methyl-5-(1-naphthalenyl)- |
The presence of the naphthyl group increases lipophilicity, which is beneficial for cellular uptake and interaction with biological membranes.
Inhibition of Enzymatic Pathways
Research has shown that derivatives of 2,4-pyrimidinediamine exhibit inhibitory activity against various enzymes. Notably, studies have focused on their role as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite.
In a study assessing a series of pyrimidine derivatives, it was found that certain analogues demonstrated significant inhibitory activity against both wild-type and mutant forms of PfDHFR:
| Compound | Ki (nM) Wild-Type | Ki (nM) Quadruple Mutant |
|---|---|---|
| 2,4-Pyrimidinediamine | 1.3 | 13 |
| Other Analogues | 243 | 208 |
These findings indicate that modifications to the pyrimidine structure can enhance binding affinity to the target enzyme, suggesting pathways for the development of more effective antimalarial agents .
Anticancer Activity
The biological activity of this compound also extends to anticancer research. Pyrimidine derivatives are known to inhibit DNA synthesis in cancer cells. For instance, structural analogues have been shown to possess cytotoxic properties against various cancer cell lines by interfering with nucleic acid metabolism.
The mechanism by which 2,4-pyrimidinediamine exerts its biological effects primarily involves binding to specific enzymes or receptors. The binding interactions are often characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues within the active sites of target proteins. Molecular docking studies have predicted strong binding affinities for several derivatives of this compound .
Case Studies
- Antimalarial Activity : A study synthesized several pyrimidine derivatives and tested their efficacy against P. falciparum. The most potent compounds showed IC50 values ranging from 0.4 to 28 μM in whole-cell assays, indicating potential for further development as antimalarial agents .
- Cytotoxicity in Cancer Cells : Another investigation revealed that certain analogues exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values below 10 μM. These results highlight the potential application of these compounds in cancer therapy .
Properties
CAS No. |
55096-84-9 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
6-methyl-5-naphthalen-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14N4/c1-9-13(14(16)19-15(17)18-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H4,16,17,18,19) |
InChI Key |
OOADONIMSXONCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















